

Interpreting dual agonist/antagonist effects of C108297

Author: BenchChem Technical Support Team. Date: December 2025



C108297 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting the dual agonist and antagonist effects of the selective glucocorticoid receptor (GR) modulator, **C108297**.

Frequently Asked Questions (FAQs)

Q1: What is **C108297**?

A1: **C108297** is a selective glucocorticoid receptor (GR) modulator (SGRM). It is a high-affinity ligand for the GR, but unlike full agonists (like dexamethasone) or full antagonists (like mifepristone/RU486), it exhibits a mixed profile of both agonistic and antagonistic activities. This dual nature is tissue- and gene-specific, allowing for a more targeted modulation of GR signaling pathways.

Q2: What is the primary mechanism of action for **C108297**'s dual effects?

A2: The dual agonist/antagonist profile of **C108297** stems from the unique conformation it induces in the glucocorticoid receptor upon binding. This altered conformation changes the receptor's interaction with downstream nuclear receptor coregulators. For instance, its activity can be influenced by the local expression of different splice variants of coregulators like the steroid receptor coactivator-1 (SRC-1). This differential recruitment of coactivators and



corepressors to the GR-**C108297** complex is what allows it to activate certain GR-responsive genes (agonism) while repressing others (antagonism).

Q3: What are the binding characteristics of C108297?

A3: **C108297** is a high-affinity and highly selective ligand for the GR. It has a sub-nanomolar affinity for the human GR and shows over 1000-fold lower affinity for other steroid receptors like the progesterone, estrogen, androgen, and mineralocorticoid receptors, making it highly specific.

Data Presentation

Table 1: Binding and Functional Affinity of C108297

Parameter	Value	Receptor	Reference
Binding Affinity (Ki)	0.7 nM	Glucocorticoid Receptor (GR)	
Binding Affinity (Ki)	0.9 nM	Glucocorticoid Receptor (GR)	
Functional Activity (Ki)	0.6 nM	GR Reporter Gene Assay	•
Functional Activity	< 10 nM	Luciferase Reporter Gene Assay	-
Affinity for other receptors	>10 µM	Progesterone, Mineralocorticoid, Androgen	-

Table 2: Summary of C108297's Context-Dependent Agonist and Antagonist Effects



Effect Type	Activity	Brain Region / Context	Observed Effect	Reference
Agonist	Neuroendocrine	Hypothalamus (PVN)	Suppresses CRH mRNA expression.	
Behavior	Hippocampus	Enhances memory consolidation, similar to corticosterone.		
HPA Axis	Systemic	Reduces stress-induced corticosterone secretion.		
Anti- inflammatory	Hippocampus	Exhibits anti- inflammatory properties.		
Antagonist	Neurogenesis	Hippocampus	Blocks corticosterone- induced reduction in neurogenesis.	
Neuroendocrine	Amygdala (CeA)	Lacks agonistic effect on CRH expression, unlike full agonists.		
Metabolism	Peripheral	Attenuates diet- induced obesity and body weight gain.	_	
HPA Axis	Systemic	Does not cause HPA axis		







disinhibition, unlike full antagonists.

 To cite this document: BenchChem. [Interpreting dual agonist/antagonist effects of C108297].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668170#interpreting-dual-agonist-antagonist-effects-of-c108297]

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